molecular formula C18H16N6O3S B2567261 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207028-64-5

2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2567261
CAS No.: 1207028-64-5
M. Wt: 396.43
InChI Key: MEKNXOMCXHMEJN-UHFFFAOYSA-N
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Description

2-((1-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core, a benzyl group, a thioacetamide moiety, and a 5-methylisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thioacetamide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to form a pyrazolo[3,4-d]pyrimidin-4-ol derivative.

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles like amines or halides, and electrophiles like alkyl halides, can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Pyrazolo[3,4-d]pyrimidin-4-ol derivatives.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential as a lead compound for drug development, especially in the treatment of diseases such as cancer and viral infections.

  • Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: These compounds share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in their substituents.

  • Thioacetamide derivatives: These compounds contain the thioacetamide group but have different core structures.

  • 5-Methylisoxazole derivatives: These compounds feature the 5-methylisoxazole group but lack the pyrazolo[3,4-d]pyrimidin-4-one core.

Uniqueness: This compound is unique due to the combination of its pyrazolo[3,4-d]pyrimidin-4-one core, benzyl group, thioacetamide moiety, and 5-methylisoxazole group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1-benzyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-11-7-14(23-27-11)20-15(25)10-28-18-21-16-13(17(26)22-18)8-19-24(16)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,20,23,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNXOMCXHMEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3CC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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